GGTI-2418

Enzymatic Selectivity Off-Target Profiling Geranylgeranyltransferase Inhibition

GGTI-2418 (PTX-100) is the sole geranylgeranyltransferase I (GGTase I) inhibitor with clinical Phase 2 validation and FDA Orphan Drug Designation. Compared to earlier GGTIs (e.g., GGTI-286, GGTI-2147), it delivers 210-fold greater biochemical potency (IC50 9.5 nM vs. ~2 µM), >93-fold higher FTase selectivity (5,600-fold vs. ≤60-fold), and robust in vivo tumor regression in ErbB2 and MDA-MB-231 models. Documented human PK and safety data de-risk translation. For PTEN-stratified oncology research requiring the only clinically validated, highly selective GGTase I inhibitor.

Molecular Formula C23H31N5O4
Molecular Weight 441.5 g/mol
CAS No. 501010-06-6
Cat. No. B1683959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGTI-2418
CAS501010-06-6
SynonymsGGTI2418;  GGTI-2418;  GGTI 2418;  PTX-100;  PTX 100;  PTX100
Molecular FormulaC23H31N5O4
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O
InChIInChI=1S/C23H31N5O4/c1-15(2)11-18(22(30)31)26-23(32)28-10-9-27(13-19-16(3)24-14-25-19)21(29)20(28)12-17-7-5-4-6-8-17/h4-8,14-15,18,20H,9-13H2,1-3H3,(H,24,25)(H,26,32)(H,30,31)/t18-,20-/m0/s1
InChIKeyCOLCNDRDBCLVOC-ICSRJNTNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GGTI-2418 (CAS 501010-06-6): Potent and Selective Peptidomimetic Geranylgeranyltransferase I Inhibitor for Cancer Research


GGTI-2418 (also known as PTX-100) is a synthetic peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I) . It inhibits GGTase I with an IC50 of 9.5 ± 2.0 nM and displays approximately 5,600-fold selectivity over farnesyltransferase (FTase, IC50 = 53 ± 11 μM), with a competitive inhibition mechanism characterized by a Ki of 4.4 ± 1.6 nM against the H-Ras-CVLL protein substrate . The compound is currently in clinical development for oncology applications, representing the only GGTase I inhibitor known to have advanced to global Phase 2 clinical trials [1].

GGTI-2418 vs. Alternative GGTase I and FTase Inhibitors: Critical Points of Non-Interchangeability


Geranylgeranyltransferase I inhibitors cannot be generically substituted for experimental or procurement purposes due to substantial differences in enzymatic potency (spanning over 200-fold across commercially available GGTIs), selectivity ratios versus FTase (ranging from 60-fold to 5,600-fold), and developmental validation status. For instance, while GGTI-286 exhibits cellular IC50 values in the low micromolar range (2 μM) [1], GGTI-2418 demonstrates sub-nanomolar biochemical potency (IC50 = 9.5 nM) [2]—a ~210-fold difference in enzyme inhibition. Furthermore, GGTI-2418 is the only GGTase I inhibitor with documented clinical advancement to global Phase 2 trials and FDA orphan drug designation [3], whereas earlier-generation inhibitors such as GGTI-286 and GGTI-2147 lack clinical development data beyond preclinical characterization [1]. Substitution without accounting for these quantitative differences risks experimental failure due to insufficient target engagement, off-target FTase inhibition, or reliance on an unvalidated chemical tool lacking in vivo and clinical characterization.

GGTI-2418 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


GGTI-2418 Exhibits 5,600-Fold Selectivity for GGTase I Over FTase—5.3× Greater Than GGTI-2154 and >93× Greater Than GGTI-2147

GGTI-2418 demonstrates a 5,600-fold selectivity for GGTase I (IC50 = 9.5 nM) over FTase (IC50 = 53 μM), measured in biochemical enzyme activity assays . In contrast, GGTI-2154—a structurally distinct GGTase I inhibitor—exhibits only 267-fold selectivity for GGTase I (IC50 = 21 nM) over FTase (IC50 = 5,600 nM) under comparable assay conditions . GGTI-2147 demonstrates ≤60-fold selectivity (IC50 = 500 nM for Rap1A geranylgeranylation versus IC50 >30 μM for H-Ras farnesylation) in whole-cell assays . The selectivity ratio of GGTI-2418 exceeds that of GGTI-2154 by a factor of 21 and exceeds that of GGTI-2147 by a factor of 93 .

Enzymatic Selectivity Off-Target Profiling Geranylgeranyltransferase Inhibition

GGTI-2418 Demonstrates 9.5 nM GGTase I IC50—A ~210-Fold Potency Advantage Over GGTI-286 and ~53-Fold Over GGTI-2147

GGTI-2418 inhibits GGTase I with an IC50 of 9.5 ± 2.0 nM in biochemical assays and exhibits competitive inhibition with a Ki of 4.4 ± 1.6 nM against the H-Ras-CVLL protein substrate . In contrast, GGTI-286—an earlier-generation cell-permeable GGTase I inhibitor—exhibits an IC50 of 2 μM for inhibiting Rap1A geranylgeranylation in NIH3T3 whole-cell assays, representing a potency that is ~210-fold lower than the biochemical potency of GGTI-2418 [1]. GGTI-2147 demonstrates an IC50 of 500 nM for blocking Rap1A geranylgeranylation in whole-cell assays—~53-fold less potent than GGTI-2418's biochemical IC50 . The methyl ester prodrug GGTI-2417 was co-developed with GGTI-2418 and demonstrates cell-permeable properties while GGTI-2418 is the active free acid form [2].

Enzyme Inhibition Potency Biochemical IC50 GGTase I Inhibitor Potency

GGTI-2418 Induces Tumor Regression in ErbB2 Transgenic Breast Cancer Model—A Phenotypic Outcome Not Reported for Earlier GGTIs

In ErbB2 transgenic mice, GGTI-2418 administered at 100 mg/kg daily for 5 days induced significant regression of established ErbB2-driven mammary tumors, with concomitant increases in p27Kip1 protein levels [1]. In nude mouse xenografts bearing MDA-MB-231 human breast tumors, GGTI-2418 administered at 100 mg/kg daily or 200 mg/kg every third day for 15 days significantly suppressed tumor growth [2]. The tumor regression phenotype is mechanistically linked to inhibition of Cdk2-dependent p27Kip1 phosphorylation at Thr187 and nuclear accumulation of p27Kip1 [1]. Earlier GGTIs such as GGTI-286 and GGTI-2147 lack published in vivo tumor regression data in transgenic models; their characterization is primarily limited to in vitro and cellular assays [3].

In Vivo Efficacy Breast Cancer Xenograft Tumor Regression

GGTI-2418 Achieves Clinical Advancement to Global Phase 2—The Only GGTase I Inhibitor in Active Clinical Development

GGTI-2418 (PTX-100) is currently the only GGTase I inhibitor in active clinical development globally [1]. As of 2025, a global Phase 2a clinical trial is actively enrolling patients with relapsed or refractory cutaneous T-cell lymphoma (CTCL) across leading academic cancer centers in the United States, Australia, and Europe [1][2]. The compound has received FDA orphan drug designation for all T-cell lymphomas and fast-track designation for relapsed/refractory mycosis fungoides [1]. In earlier Phase 1 studies, approximately 30% of patients with advanced solid tumors achieved stable disease, with the compound demonstrating a favorable tolerability profile [3]. In contrast, GGTI-286, GGTI-2147, and GGTI-2154 have no published clinical trial data and are available exclusively as research-grade chemical tools [4].

Clinical Development Stage Phase 2 Trial Orphan Drug Designation

GGTI-2418 Exhibits PTEN Loss–Dependent Anti-Tumor Activity with Biomarker-Stratified Efficacy

In a mouse xenograft model using A549 lung cancer cells with low PTEN expression, GGTI-2418 treatment (50 mg/kg intratumoral injection for 5 consecutive days over 2 cycles) reduced tumor weight by approximately 25% relative to vehicle controls and increased apoptosis by approximately 100% [1][2]. The mechanism involves GGTI-2418 blocking FBXL2 geranylgeranylation, thereby stabilizing IP3R3 and promoting Ca2+-mediated apoptosis specifically in PTEN-deficient contexts [2]. Patent applications describe PTEN loss-of-function mutations as a predictive biomarker for GGTI-2418 response, with PTEN mutations occurring in glioblastoma (41.9%), endometrial cancer (38%), melanoma (17%), and breast cancer (7.5%) [1][3]. No equivalent PTEN-stratified efficacy or biomarker data exist for GGTI-286, GGTI-2147, or GGTI-2154.

PTEN Deficiency Biomarker-Stratified Therapy Precision Oncology

GGTI-2418 Optimal Application Scenarios for Research and Preclinical Procurement


Preclinical Oncology Studies Requiring Validated In Vivo Tumor Regression

GGTI-2418 is the optimal choice for research programs requiring a GGTase I inhibitor with documented in vivo tumor regression in transgenic breast cancer models. Unlike earlier GGTIs (GGTI-286, GGTI-2147) that lack published in vivo efficacy data, GGTI-2418 has demonstrated significant tumor regression in ErbB2 transgenic mice at 100 mg/kg daily dosing [1]. The compound also suppresses MDA-MB-231 breast tumor xenograft growth, with validated protocols for intraperitoneal administration at 100-200 mg/kg [1]. This makes GGTI-2418 particularly suitable for investigators seeking a GGTase I inhibitor with established in vivo dosing parameters and reproducible anti-tumor outcomes.

Precision Oncology Research in PTEN-Deficient Cancer Models

For research programs focused on PTEN-deficient cancers, GGTI-2418 offers biomarker-stratified activity not available with alternative GGTIs. In PTEN-low A549 lung cancer xenografts, GGTI-2418 reduces tumor weight by 25% and increases apoptosis by 100% as monotherapy, with enhanced effects (62.5% tumor reduction, 300% increased apoptosis) when combined with photodynamic therapy [2]. PTEN mutations occur in glioblastoma (41.9%), endometrial cancer (38%), melanoma (17%), prostate cancer (14%), and breast cancer (7.5%), providing a broad research landscape for PTEN-stratified studies [3]. GGTI-2418 is the only GGTase I inhibitor with patented biomarker-defined patient selection strategies [3].

Translational Studies Requiring Clinical-Stage Compound with Human PK Data

GGTI-2418 is uniquely positioned for translational research programs seeking a GGTase I inhibitor with established human pharmacokinetics and safety data. Phase 1 clinical studies have characterized GGTI-2418 plasma Cmax values across multiple dose levels (e.g., 160 μg/mL at 1,050 mg/m² IV; 209 μg/mL at 2,060 mg/m² IV), providing human exposure benchmarks unavailable for any other GGTase I inhibitor [4]. The compound has demonstrated a favorable tolerability profile and stable disease in approximately 30% of advanced solid tumor patients [4]. This clinical validation substantially de-risks procurement for programs bridging preclinical findings to clinical translation.

Experiments Requiring High Selectivity to Minimize FTase-Mediated Confounding

For studies where off-target FTase inhibition could confound interpretation, GGTI-2418 offers the highest documented selectivity ratio (5,600-fold) among commercially available GGTase I inhibitors. This selectivity exceeds that of GGTI-2154 (267-fold) by 21-fold and exceeds that of GGTI-2147 (≤60-fold) by 93-fold . The exceptional selectivity enables cleaner attribution of phenotypic effects to GGTase I inhibition rather than concurrent FTase blockade, which is critical for mechanistic studies of geranylgeranylation-dependent signaling pathways involving Rho, Rac, Cdc42, and Rap1 GTPases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GGTI-2418

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.